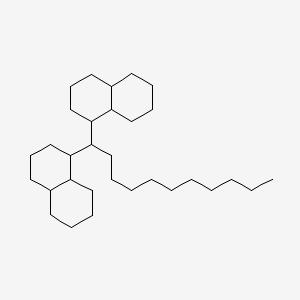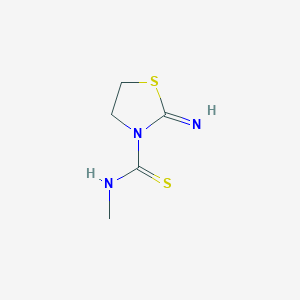![molecular formula C12H13ClN6S B14627308 N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea CAS No. 56922-03-3](/img/structure/B14627308.png)
N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea is a chemical compound that belongs to the class of triazine derivatives. Triazines are six-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea typically involves the reaction of 4-chloro-6-(dimethylamino)-1,3,5-triazine with phenylthiourea. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of the chlorine atom in the triazine ring with a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products depending on the reagents used.
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Scientific Research Applications
N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea can be compared with other triazine derivatives, such as:
Cyanuric Chloride: A widely used triazine derivative in the synthesis of other compounds.
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used in clinical applications for its biological activities.
The uniqueness of N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other triazine derivatives.
Properties
CAS No. |
56922-03-3 |
|---|---|
Molecular Formula |
C12H13ClN6S |
Molecular Weight |
308.79 g/mol |
IUPAC Name |
1-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-phenylthiourea |
InChI |
InChI=1S/C12H13ClN6S/c1-19(2)11-16-9(13)15-10(17-11)18-12(20)14-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,14,15,16,17,18,20) |
InChI Key |
SWZURBQKQMEMDU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NC(=S)NC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


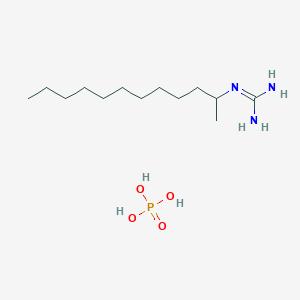
![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)

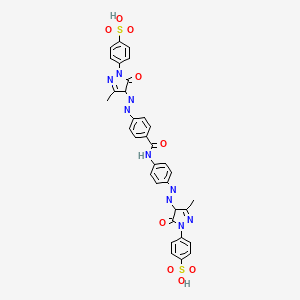

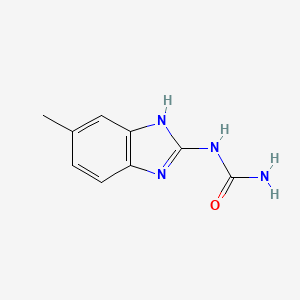
![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)
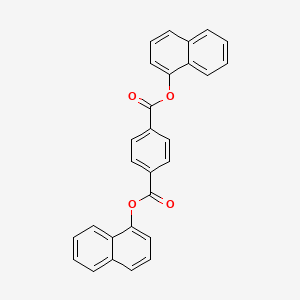
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)


